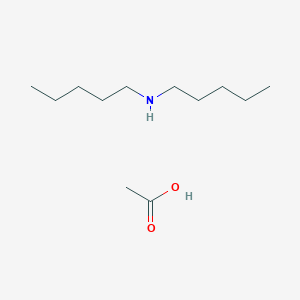

Dipentylamine acetate solution

Descripción general

Descripción

Dipentylamine acetate solution is a useful research compound. Its molecular formula is C12H27NO2 and its molecular weight is 217.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

DNA Analysis and Identification

- Colorimetric Estimation of Deoxyribonucleic Acid (DNA): Diphenylamine, a related compound, has been used in a colorimetric method for determining and identifying DNA. Modifications to the original method enhanced its sensitivity and reduced interference from other substances (Burton, 1956).

- Increased Sensitivity in DNA Detection: A modified diphenylamine reaction was developed to increase the sensitivity of standard DNA detection methods, allowing for the detection of DNA at very low concentrations (Abraham, Scaletta, & Vaughan, 1972).

Chemical Analysis and Environmental Monitoring

- Detection of Diphenylamine Residues in Fruits: A study developed a method for determining diphenylamine in apples and pears, highlighting its relevance in post-harvest treatment and environmental monitoring (García-Reyes, Ortega-Barrales, & Molina-Díaz, 2005).

Forensic Science Applications

- Trace Analysis in Forensic Science: Diphenylamine has been used in the analysis of clothing debris and hand swabs, demonstrating its application in forensic science and trace detection (Lloyd, 1987).

Material Science and Chemistry

Photochemistry and Polymerization

Research on diphenylamine derivatives has contributed to the understanding of photoinduced reactions and polymerization processes, relevant in material science and chemistry (Görner, 2008).

Electropolymerization Mechanism Study

Studies on the electrochemical oxidation of diphenylamine help in understanding the mechanisms of electropolymerization, relevant in the development of conducting polymers (Yang & Bard, 1991).

Mecanismo De Acción

Target of Action

Dipentylamine acetate, also known as Dipentylamine acetate solution or Dipentylamineacetate, is a potent reagent extensively utilized in various laboratory experiments It is established that the solution acts as a catalyst in organic synthesis .

Mode of Action

It is believed that the dipentylamine acetate molecule binds to the substrate molecules, thereby facilitating their reaction . Notably, this binding is reversible, allowing for the multiple utilization of Dipentylamine acetate .

Biochemical Pathways

As a derivative of acetic acid, it serves as a catalyst in organic synthesis

Result of Action

As a catalyst in organic synthesis, it is believed to facilitate the reaction of substrate molecules

Action Environment

As a laboratory reagent, it is likely that factors such as temperature, pH, and the presence of other chemicals could influence its action

Análisis Bioquímico

Biochemical Properties

Dipentylamine acetate solution plays a significant role in biochemical reactions, particularly as an ion pair reagent for high-performance liquid chromatography and mass spectrometry . The compound interacts with various enzymes, proteins, and other biomolecules by binding to substrate molecules, thereby facilitating their reaction . This binding is reversible, allowing for the multiple utilization of this compound . The interactions between this compound and biomolecules are primarily non-covalent, involving hydrogen bonding, van der Waals forces, and electrostatic interactions.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to substrate molecules, facilitating their reaction . This binding interaction is reversible, allowing the compound to be used multiple times in biochemical reactions . This compound may also inhibit or activate specific enzymes, leading to changes in gene expression and subsequent cellular effects. The compound’s interactions with biomolecules are primarily non-covalent, involving hydrogen bonding, van der Waals forces, and electrostatic interactions.

Propiedades

IUPAC Name |

acetic acid;N-pentylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N.C2H4O2/c1-3-5-7-9-11-10-8-6-4-2;1-2(3)4/h11H,3-10H2,1-2H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBJPAHGLXFUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCCCC.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584983 | |

| Record name | Acetic acid--N-pentylpentan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211676-91-4 | |

| Record name | Acetic acid--N-pentylpentan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

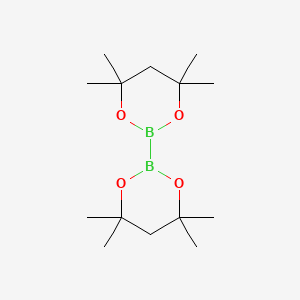

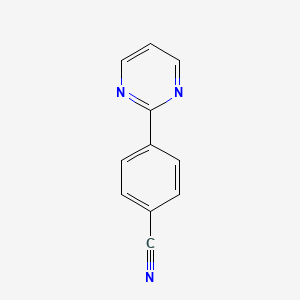

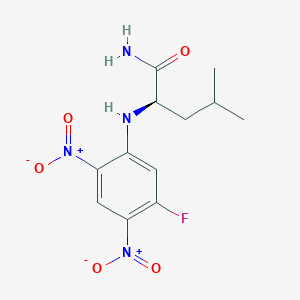

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

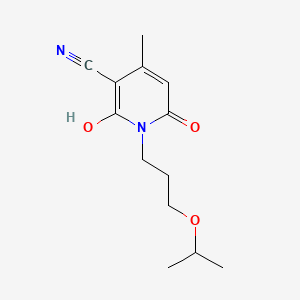

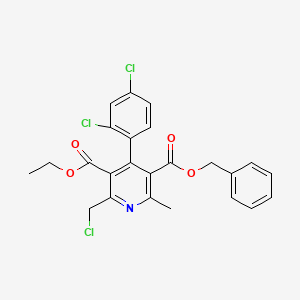

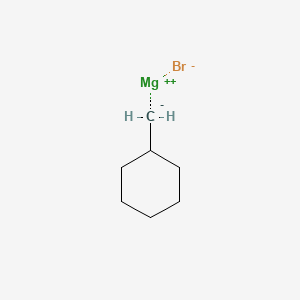

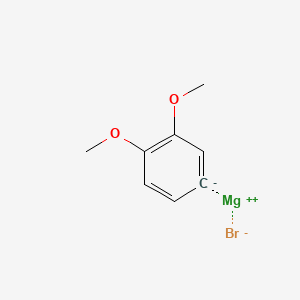

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1591001.png)

![9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B1591012.png)

![Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-](/img/no-structure.png)

![3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol](/img/structure/B1591018.png)